molecular formula C26H30F4N2O7 B14791991 (3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester

(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester

Cat. No.: B14791991
M. Wt: 558.5 g/mol
InChI Key: ACTKTORWOBQIBN-UHFFFAOYSA-N
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Description

The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions would depend on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can be exploited in various organic reactions to create new compounds with desired properties.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating specific diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed to create products with enhanced performance or functionality.

Mechanism of Action

The mechanism of action of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” may include other amino acid derivatives, peptides, or small molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties or activities that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-[2-(phenylmethoxycarbonylamino)propanoylamino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F4N2O7/c1-14(31-25(36)38-12-15-8-6-5-7-9-15)24(35)32-18(11-20(34)39-26(2,3)4)19(33)13-37-23-21(29)16(27)10-17(28)22(23)30/h5-10,14,18-19,33H,11-13H2,1-4H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKTORWOBQIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F4N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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